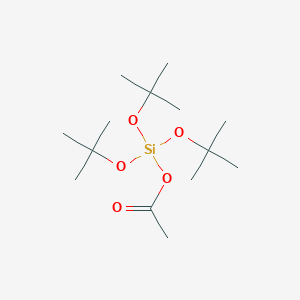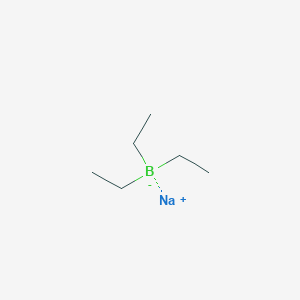
Fiduxosina clorhidrato
Descripción general
Descripción
El Hidrocloruro de Fiduxosina es un fármaco de molécula pequeña que actúa como antagonista del receptor adrenérgico alfa-1. Fue desarrollado inicialmente por Abbott Laboratories para el tratamiento de la hiperplasia prostática benigna, una afección que afecta comúnmente a los hombres de mediana edad y mayores . El compuesto tiene la fórmula molecular C30H29N5O4S · HCl y un peso molecular de 592.11 g/mol .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Fiduxosina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor adrenérgico.
Biología: Investigado por sus efectos en los receptores adrenérgicos en varios sistemas biológicos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de la hiperplasia prostática benigna y otras enfermedades urogenitales.
Industria: Utilizado en el desarrollo de nuevos antagonistas del receptor adrenérgico y compuestos relacionados
Mecanismo De Acción
El Hidrocloruro de Fiduxosina ejerce sus efectos antagonizando el receptor adrenérgico alfa-1, específicamente los subtipos alfa-1A y alfa-1D. Esto conduce a la relajación de los músculos lisos en la próstata y el cuello de la vejiga, aliviando así los síntomas de la hiperplasia prostática benigna. Los objetivos moleculares incluyen los receptores adrenérgicos, y las vías involucradas están relacionadas con la inhibición de la señalización adrenérgica .
Análisis Bioquímico
Biochemical Properties
Fiduxosin Hydrochloride is known to interact with the ADRA1 receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline . As an antagonist, Fiduxosin Hydrochloride binds to the ADRA1 receptor and inhibits its activity .
Cellular Effects
In the context of cellular effects, Fiduxosin Hydrochloride has been studied for its potential effects on cancer cells. It has been suggested that it may be able to overcome multidrug resistance (MDR) and sensitize high drug efflux cancer cells (HDECCs) to chemotherapeutic drugs . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fiduxosin Hydrochloride primarily involves its antagonistic action on the ADRA1 receptor . By binding to this receptor, it inhibits the receptor’s activity, which can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In a study conducted on healthy elderly male subjects, Fiduxosin Hydrochloride was found to have dose-independent and time-invariant pharmacokinetics over a dose range of 30-120 mg/day under fasting conditions . This suggests that the effects of Fiduxosin Hydrochloride remain stable over time in laboratory settings .
Dosage Effects in Animal Models
In a study conducted on conscious dogs, Fiduxosin Hydrochloride was found to cause dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) responses . This suggests that the effects of Fiduxosin Hydrochloride can vary with different dosages in animal models .
Metabolic Pathways
The specific metabolic pathways that Fiduxosin Hydrochloride is involved in are not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be involved in pathways related to the function of this receptor .
Transport and Distribution
The specific transport and distribution mechanisms of Fiduxosin Hydrochloride within cells and tissues are not clearly defined in the available literature. Given its molecular properties, it is likely to be transported and distributed in a manner similar to other small molecule drugs .
Subcellular Localization
The subcellular localization of Fiduxosin Hydrochloride is not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be localized in areas of the cell where this receptor is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Hidrocloruro de Fiduxosina implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:
Formación del Núcleo Pirazino[2’,3’4,5]tieno[3,2-d]pirimidina: Esto implica la ciclación de precursores apropiados bajo condiciones controladas.
Introducción de la Cadena Lateral Butilo: La cadena lateral butilo se introduce a través de una serie de reacciones de sustitución.
Metoxilación: El grupo metoxi se agrega al anillo benzopirano mediante una reacción de metoxilación.
Formación del Clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del Hidrocloruro de Fiduxosina sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidrocloruro de Fiduxosina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos y las cadenas laterales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del Hidrocloruro de Fiduxosina, cada uno con propiedades químicas y farmacológicas distintas .
Comparación Con Compuestos Similares
Compuestos Similares
Tamsulosina: Otro antagonista del receptor adrenérgico alfa-1 utilizado para fines terapéuticos similares.
Alfuzosina: Un compuesto con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Silodósina: Conocido por su alta selectividad para los receptores adrenérgicos alfa-1A.
Singularidad
El Hidrocloruro de Fiduxosina es único debido a su alta selectividad para los receptores adrenérgicos alfa-1A y alfa-1D, lo que da como resultado menos efectos secundarios relacionados con la presión arterial en comparación con otros antagonistas alfa-1. Esta selectividad lo hace particularmente eficaz en el tratamiento de enfermedades urogenitales con efectos cardiovasculares mínimos .
Propiedades
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGRPQOZABPO-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049013 | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208992-74-9 | |
| Record name | Fiduxosin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fiduxosin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIDUXOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















